molecular formula C24H31N3O2 B2519507 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide CAS No. 1049445-33-1

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2519507
CAS No.: 1049445-33-1
M. Wt: 393.531
InChI Key: CXTHSYUMSUHERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the molecular docking studies of a compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) confirmed it as a selective AChE inhibitor .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The synthesis of complex chemical compounds often leads to the discovery of molecules with significant biological activities. A variety of studies have explored the synthesis of compounds related to 4-phenyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, revealing their potential in various scientific applications, particularly in the realm of medicinal chemistry.

  • Anticancer and Anti-inflammatory Agents : Research into novel pyrazolopyrimidines derivatives demonstrated their synthesis and evaluation as potential anticancer and anti-5-lipoxygenase agents, contributing to the ongoing search for new therapeutic compounds (Rahmouni et al., 2016).
  • PET Imaging Agents : The development of PET imaging agents for neuroinflammation targets has been a critical area of research. The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives showcases the application of these compounds in creating new potential PET agents, highlighting the intersection of chemistry and medical imaging (Wang et al., 2018).
  • CCR5 Antagonists : Compounds structurally related to 4-phenyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide have been synthesized as part of efforts to develop orally active CCR5 antagonists. This research contributes to the fight against diseases like HIV by blocking the CCR5 receptor, a critical entry point for the virus into human cells (Ikemoto et al., 2005).
  • Antifungal Agents : The exploration of benzamidines derivatives, including those structurally similar to 4-phenyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, as antifungal agents against Pneumocystis carinii, showcases the potential of these compounds in treating fungal infections, a critical concern in immunocompromised patients (Laurent et al., 2010).

Mechanism of Action

Future Directions

The future directions for research on “4-phenyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide” and similar compounds could include further exploration of their potential therapeutic applications, such as in the treatment of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

The 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide is known to interact with various enzymes and proteins. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine .

Cellular Effects

In terms of cellular effects, this compound influences cell function by modulating the activity of acetylcholinesterase. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

Properties

IUPAC Name

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-23(24(11-19-29-20-12-24)21-7-3-1-4-8-21)25-13-14-26-15-17-27(18-16-26)22-9-5-2-6-10-22/h1-10H,11-20H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTHSYUMSUHERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.